molecular formula C17H17Cl2N3O B2444784 Aza(3-(2,4-dichlorophenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane CAS No. 1024826-51-4

Aza(3-(2,4-dichlorophenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane

Cat. No. B2444784
CAS RN: 1024826-51-4
M. Wt: 350.24
InChI Key: XITFJVYFZSBAKO-OQKWZONESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aza(3-(2,4-dichlorophenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane is a useful research compound. Its molecular formula is C17H17Cl2N3O and its molecular weight is 350.24. The purity is usually 95%.
BenchChem offers high-quality Aza(3-(2,4-dichlorophenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aza(3-(2,4-dichlorophenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Transformation Studies

Research also delves into the reactivity and transformation characteristics of related azo and aza compounds. The study of aza[60]fullerene monoadducts, for example, provides insight into the radical reactivity of such compounds, illustrating their potential in forming complex structures with specific reactants like 9-alkyl-substituted fluorenes and dihydroanthracene (Vougioukalakis et al., 2010). Additionally, the examination of unexpected transformations of 1-aza-1,3,4-trienes in alcoholic potassium hydroxide uncovers new classes of aza dienes, highlighting the versatility of these compounds in organic synthesis (Nedolya et al., 2011).

Bioconjugation and Luminescence

In the realm of bioconjugation, a study demonstrates the efficient formation of water- and air-stable aza-ylides using the Staudinger reaction, which is significant for chemical modifications in living cells (Meguro et al., 2018). Furthermore, the self-assembly of lanthanide complexes with 2-aldehyde-8-hydroxyquinolinate-based compounds has been observed to exhibit near-infrared (NIR) luminescence, a property that can be harnessed for various technological applications (Zhang et al., 2015).

properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-ethoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O/c1-3-23-22-17-7-10(2)6-15-13(17)9-16(21-20-15)12-5-4-11(18)8-14(12)19/h4-5,8-10H,3,6-7H2,1-2H3/b22-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITFJVYFZSBAKO-OQKWZONESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C1CC(CC2=NN=C(C=C21)C3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C/1\CC(CC2=NN=C(C=C21)C3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aza(3-(2,4-dichlorophenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.